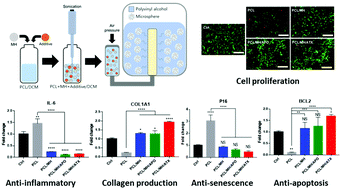Bioactive PCL microspheres with enhanced biocompatibility and collagen production for functional hyaluronic acid dermal fillers†
Biomaterials Science Pub Date: 2022-01-19 DOI: 10.1039/D1BM01846A
Abstract
Polymeric microspheres containing magnesium hydroxide (MH) and a bioactive agent (BA), such as apocynin (APO) and astaxanthin (ATX), have been prepared as functional dermal fillers with enhanced physicochemical and biological performance. In this study, polycaprolactone (PCL)-based microspheres were produced with a uniform size of about 30–40 μm by utilizing a membrane emulsification device. MH from the PCL/MH microspheres effectively neutralized acidic products from PCL degradation. For in vitro cell experiments, when acidic degradation products (6-hydroxycaproic acid, HCA) were treated with MH, the acidic pH was neutralized to induce wound healing and suppress inflammation. The microspheres comprised of BA had a sustained release of the BA, without an initial burst release. Remarkably, the ATX added into the microspheres was maintained for 16 weeks and displayed positive attributes, such as tissue regeneration and collagen production improvement, as noted by in vivo testing. Overall, these results suggest that the bioactive PCL microspheres containing ATX have excellent potential as a functional dermal filler for skin aesthetics and facial plastic surgery.


Recommended Literature
- [1] Unexpected metal-free synthesis of trifluoromethyl arenes via tandem coupling of dicyanoalkenes and conjugated fluorinated sulfinyl imines†
- [2] Nitric oxide activation facilitated by cooperative multimetallic electron transfer within an iron-functionalized polyoxovanadate–alkoxide cluster†
- [3] Reactions in non-aqueous alkali and alkaline-earth metal–oxygen batteries: a thermodynamic study
- [4] Structural characterization and electrochemical performance of macroporous graphite-like C3N3 prepared by the Wurtz reaction and heat treatment†
- [5] An ester-substituted polyfluorene derivative for light-emitting electrochemical cells: bright blue emission and its application in a host–guest system†
- [6] Synthesis and structure of the organometallic MFe2(µ3-S)2 clusters (M = Mo or Fe)
- [7] An exosome-mimicking membrane hybrid nanoplatform for targeted treatment toward Kras-mutant pancreatic carcinoma†
- [8] A study on the technical improvement and the crystalline quality optimization of columnar β-Ga2O3 crystal growth by an EFG method
- [9] In situ incorporation of a S, N doped carbon/sulfur composite for lithium sulfur batteries
- [10] Production of Fe nanoparticles from γ-Fe2O3 by high-pressure hydrogen reduction










